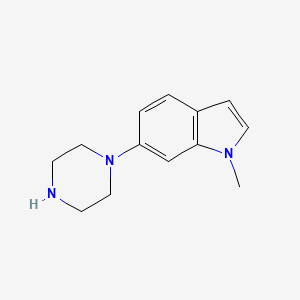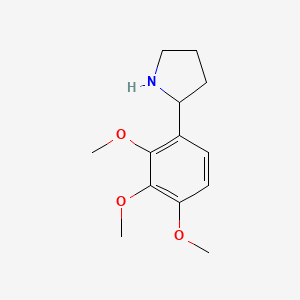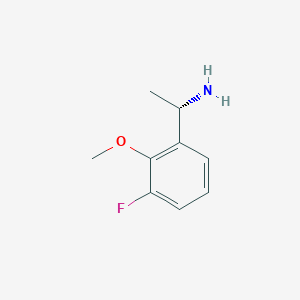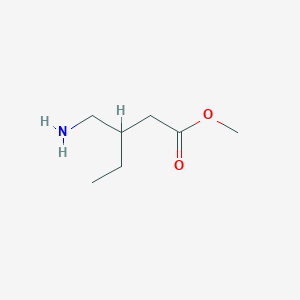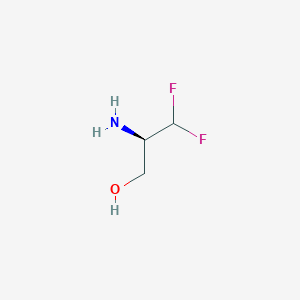
(R)-2-Amino-3,3-difluoropropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group and two fluorine atoms attached to a three-carbon backbone, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3-difluoropropan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3,3-difluoropropan-1-OL may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and safe fluorination.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the synthesis.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Production of difluoroalcohols or difluoroamines.
Substitution: Generation of various substituted difluoropropanols or difluoropropanamines.
Aplicaciones Científicas De Investigación
®-2-Amino-3,3-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It may affect biochemical pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-fluoropropan-1-OL: Similar structure but with only one fluorine atom.
®-2-Amino-3-chloropropan-1-OL: Contains a chlorine atom instead of fluorine.
®-2-Amino-3,3-dichloropropan-1-OL: Similar structure with two chlorine atoms.
Uniqueness
®-2-Amino-3,3-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C3H7F2NO |
|---|---|
Peso molecular |
111.09 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m1/s1 |
Clave InChI |
MCLRDRPCZXKUTE-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(F)F)N)O |
SMILES canónico |
C(C(C(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


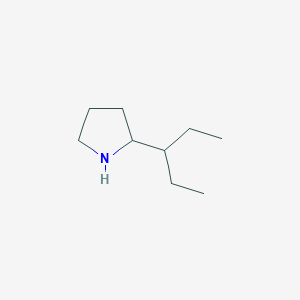

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)

